N-[(3-chlorophenyl)methyl]pyridin-3-amine
Description
N-[(3-Chlorophenyl)methyl]pyridin-3-amine is a secondary amine featuring a pyridine ring linked via a methylene group to a 3-chlorophenyl substituent. This compound serves as a critical intermediate or structural motif in medicinal chemistry, particularly in the synthesis of bioactive molecules. For instance, it is a component of Liproxstatin (Lip-1), a spirocyclic compound studied for its inhibitory properties .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12/h1-7,9,15H,8H2 |
InChI Key |
SHSYRKIOVQHNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]pyridin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with pyridin-3-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The position of the chlorine atom on the phenyl ring (meta in 7c vs. para in 7d) influences melting points, with para-substituted 7d exhibiting a marginally higher value (432–433°C vs. 431–432°C), likely due to enhanced crystallinity .
- Electron-Withdrawing Groups : The trifluoromethyl group in the benzyl substituent (C₁₃H₁₀ClF₃N₂) enhances lipophilicity, which may improve membrane permeability .
Key Insights :
- The quinoline-piperazine hybrid NF1442 exhibits potent SERCA1 inhibition (IC₅₀ = 1.3 µM), outperforming NF1058 (IC₅₀ = 8.0 µM). This suggests extended aromatic systems and basic nitrogen atoms enhance target engagement .
- Compounds 7c and 7d show qualitative antifungal/antibacterial effects, but quantitative data are lacking, underscoring the need for further mechanistic studies .
Impact of Structural Variations
- Heterocyclic Cores: Pyrazolo-pyridine (4c) and spiroquinoxaline (Lip-1) systems introduce rigidity, which can restrict conformational flexibility and improve selectivity .
- Electrophilic Substituents : The trifluoromethyl group in C₁₃H₁₀ClF₃N₂ increases metabolic stability, a desirable trait in drug development .
Biological Activity
N-[(3-chlorophenyl)methyl]pyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives, including this compound, against several pathogenic bacteria and fungi. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Candida albicans | 0.83 μM |
| Micrococcus luteus | Not specified |
The compound demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, with the highest activity observed against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The findings indicated that:
- The HaCat cell line exhibited higher sensitivity to the compound compared to BALB/c 3T3 cells.
- The IC50 values were reached after 72 hours of exposure, indicating moderate toxicity.
This suggests that while the compound possesses antimicrobial properties, its cytotoxicity needs careful consideration in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as MurD and DNA gyrase. The binding energies calculated suggest strong interactions with these targets, comparable to known inhibitors like ciprofloxacin. Key interactions include hydrogen bonds and π–π stacking interactions, which are critical for the compound's antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
